molecular formula C26H22N2O4 B11930731 N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide

N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide

Cat. No.: B11930731
M. Wt: 426.5 g/mol
InChI Key: HDMONPHKMIZXDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AOH1996 involves several key steps. The compound is synthesized by adding a methoxy group to the interstitial position of the benzene ring at the end of a precursor molecule, AOH1160 . This modification enhances the interaction between PCNA and RPB1, the largest subunit of RNA polymerase II . The synthetic route includes the following steps:

Chemical Reactions Analysis

AOH1996 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

AOH1996 is unique in its selective targeting of cancer-associated PCNA. Several analogues of AOH1996 have been synthesized to enhance its potency and selectivity . These analogues include:

These analogues exhibit similar or superior potency compared to AOH1996, highlighting the compound’s uniqueness and potential for further development .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[2-(3-methoxyphenoxy)anilino]-2-oxoethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H22N2O4/c1-31-19-10-7-11-20(16-19)32-24-15-5-4-14-23(24)28-25(29)17-27-26(30)22-13-6-9-18-8-2-3-12-21(18)22/h2-16H,17H2,1H3,(H,27,30)(H,28,29)

InChI Key

HDMONPHKMIZXDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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